Product packaging for Bromoethane-1-13C(Cat. No.:CAS No. 92276-91-0)

Bromoethane-1-13C

Cat. No.: B1602606
CAS No.: 92276-91-0
M. Wt: 109.96 g/mol
InChI Key: RDHPKYGYEGBMSE-VQEHIDDOSA-N
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Description

Significance of Stable Isotopes (e.g., Carbon-13) in Advanced Chemical Research

Carbon, the backbone of organic chemistry and life, has several isotopes. The most abundant is Carbon-12 (¹²C), while Carbon-13 (¹³C) is a stable, non-radioactive isotope that accounts for about 1.1% of naturally occurring carbon. fiveable.mewikipedia.org The key advantage of using ¹³C is its stability and non-radioactive nature, making it safe for studies in living organisms. fiveable.me Its unique nuclear spin of ½ allows it to be detected by Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that provides detailed information about the structure of molecules. fiveable.mewikipedia.org This makes ¹³C an invaluable tool in diverse fields, from elucidating molecular structures and metabolic pathways to environmental science and geology. webelements.com

The use of ¹³C-labeled compounds allows researchers to distinguish them from their unlabeled counterparts using sensitive techniques like mass spectrometry and NMR spectroscopy. numberanalytics.com This enables the precise tracking of the labeled molecule's fate in complex systems.

Role of Labeled Haloalkanes, such as Bromoethane-1-13C, as Molecular Probes and Tracers

Haloalkanes, also known as alkyl halides, are organic compounds containing a halogen atom bonded to an alkyl group. patsnap.com They are versatile building blocks in organic synthesis. ijrpr.com When a haloalkane is labeled with a stable isotope like ¹³C, it becomes a powerful molecular probe. Bromoethane-1-¹³C, where one of the carbon atoms in bromoethane (B45996) is the ¹³C isotope, serves as a prime example.

This labeled compound allows researchers to investigate the mechanisms of reactions involving haloalkanes, such as nucleophilic substitution and elimination reactions. ijrpr.com By tracking the ¹³C atom, scientists can determine which bonds are broken and formed during a reaction, providing direct evidence for a proposed mechanism. The study of such labeled compounds contributes significantly to our fundamental understanding of chemical reactivity. researchgate.net

Historical Context and Evolution of Carbon-13 Tracer Studies in Organic and Biological Systems

The concept of using isotopes as tracers dates back to the early 20th century, following the discovery of isotopes by Frederick Soddy. nih.gov The development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston was a pivotal moment, enabling the separation and quantification of isotopes. nih.gov Initially, radioactive isotopes like Carbon-14 were widely used. However, the safety concerns associated with radioactivity limited their application, especially in living systems.

The advent of more sensitive analytical techniques, particularly NMR spectroscopy and advanced mass spectrometry, propelled the use of stable isotopes like ¹³C. These non-radioactive tracers offered a safer alternative for studying metabolic pathways in vivo. nih.gov Early studies focused on understanding fundamental biochemical processes. Over time, the application of ¹³C tracer studies has expanded dramatically, now encompassing a wide array of research in organic chemistry, biochemistry, environmental science, and medicine. fiveable.meresearchgate.net The ability to synthesize complex molecules with specific ¹³C labels, like Bromoethane-1-¹³C, has been instrumental in this evolution.

Properties and Synthesis of this compound

Bromoethane-1-¹³C is a colorless volatile liquid. nih.gov It is slightly soluble in water and denser than water. nih.gov The key feature of this compound is the presence of a Carbon-13 atom at the first carbon position of the ethyl group.

PropertyValue
Molecular Formula CH₃¹³CH₂Br
Molecular Weight 109.96 g/mol
Boiling Point 37-40 °C sigmaaldrich.com
Melting Point -119 °C sigmaaldrich.com
Density 1.473 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.424 sigmaaldrich.com
CAS Number 92276-91-0 sigmaaldrich.com

The synthesis of Bromoethane-1-¹³C can be achieved from ¹³C-labeled starting materials. One common route involves the reaction of Ethyl-1-¹³C alcohol with a brominating agent. chemicalbook.com

Applications in Mechanistic Studies

The primary application of Bromoethane-1-¹³C lies in its use as a tracer to elucidate reaction mechanisms. By incorporating the ¹³C label, chemists can follow the path of the labeled carbon atom through a reaction sequence.

For instance, in a nucleophilic substitution reaction, observing the position of the ¹³C label in the product can confirm whether the reaction proceeds through an SN1 or SN2 mechanism. In an elimination reaction, the label can help determine the regioselectivity of the process.

Research Findings from Spectroscopic Analysis

Carbon-13 NMR spectroscopy is a key analytical technique for studying Bromoethane-1-¹³C. In a standard ¹³C NMR spectrum of unlabeled bromoethane, two distinct signals are observed, corresponding to the two different carbon environments. ocr.org.ukdocbrown.info The carbon atom bonded to the electronegative bromine atom appears at a higher chemical shift (downfield) compared to the methyl carbon. ocr.org.uk

When analyzing Bromoethane-1-¹³C, the signal corresponding to the labeled carbon will be significantly enhanced, confirming the position of the isotopic label. This technique is crucial for verifying the successful synthesis of the labeled compound and for analyzing the products of reactions in which it is used.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5B B1602606 Bromoethane-1-13C CAS No. 92276-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo(113C)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583916
Record name Bromo(1-~13~C)ethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92276-91-0
Record name Bromo(1-~13~C)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92276-91-0
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Synthetic Methodologies for Bromoethane 1 13c

Strategies for Site-Specific Carbon-13 Enrichment

The synthesis of Bromoethane-1-¹³C is centered on the introduction of a ¹³C atom at the C1 position. This is achieved by starting with simple, commercially available ¹³C-labeled molecules and building the target molecule around this isotopic core.

Selection and Derivatization of Carbon-13 Labeled Precursors (e.g., Ethyl-1-¹³C alcohol)

The most common and direct precursor for the synthesis of Bromoethane-1-¹³C is Ethyl-1-¹³C alcohol (¹³CH₃CH₂OH) nih.govnih.gov. The synthesis of this labeled ethanol (B145695) itself is a critical first step that dictates the final position of the isotope. A reliable method involves the use of a Grignard reagent and a labeled carbon source, such as carbon-13 dioxide (¹³CO₂).

The process begins with a methyl magnesium halide (CH₃MgX), which acts as a nucleophile. This Grignard reagent reacts with ¹³CO₂. The nucleophilic methyl group attacks the electrophilic carbon of the ¹³CO₂, leading to the formation of the salt of acetic-1-¹³C acid after an acidic workup. This ensures the ¹³C atom is incorporated as the carboxyl carbon.

Reaction Scheme: CH₃MgBr + ¹³CO₂ → CH₃¹³COO⁻MgBr⁺ CH₃¹³COO⁻MgBr⁺ + H₃O⁺ → CH₃¹³COOH + Mg(OH)Br

The resulting acetic-1-¹³C acid is then reduced to yield Ethyl-1-¹³C alcohol. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. The labeled carboxylic acid is carefully added to a solution of the reducing agent to produce the desired primary alcohol with the carbon-13 label at the C1 position.

Reaction Scheme: 4CH₃¹³COOH + 3LiAlH₄ → 4¹³CH₃CH₂OH + LiAl(OH)₄ + 2Al(OH)₃

This multi-step derivatization provides a clear and controlled pathway to the immediate precursor required for the final synthesis of Bromoethane-1-¹³C.

Methodological Aspects of Isotopic Purity and Enrichment Assessment During Synthesis

Throughout the synthesis, it is imperative to monitor the integrity and enrichment of the carbon-13 label. In-process controls ensure that the ¹³C atom remains at the desired C1 position and that its abundance is high relative to the natural abundance ¹²C isotope.

Analytical Techniques for In-Process Control of Isotopic Integrity

Two primary analytical techniques are employed to assess isotopic labeling: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). organicchemistrytutor.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique for confirming the exact location of the isotopic label. google.com

¹³C NMR: In a ¹³C NMR spectrum of Bromoethane-1-¹³C, the signal corresponding to the labeled carbon (C1) will be significantly enhanced compared to the signal for the unlabeled C2. This provides direct evidence of successful enrichment at the target position. ma.edu

¹H NMR: The ¹H NMR spectrum provides confirmatory information through the observation of carbon-proton coupling. The protons on the labeled C1 carbon (the -¹³CH₂Br group) will be split by the ¹³C nucleus, resulting in characteristic "satellite" peaks flanking the main signal. Similarly, the protons on the adjacent C2 methyl group will show smaller, two-bond coupling to the ¹³C atom. The absence of significant satellite peaks around the C2 proton signal confirms site-specificity.

Mass Spectrometry (MS): MS is the primary tool for quantifying the level of isotopic enrichment. The technique separates ions based on their mass-to-charge ratio (m/z).

Isotopic Distribution Analysis: Bromoethane (B45996) has two stable bromine isotopes (⁷⁹Br and ⁸¹Br), resulting in two main molecular ion peaks in its mass spectrum. For unlabeled bromoethane (¹²CH₃¹²CH₂Br), these peaks appear at m/z 108 and 110. For Bromoethane-1-¹³C (¹³CH₃¹²CH₂Br), these peaks will shift to m/z 109 and 111.

Enrichment Calculation: By analyzing the mass spectrum, the relative intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) compound can be measured. ucr.edu After correcting for the natural abundance of isotopes (including ¹³C and ⁸¹Br), the percentage of isotopic enrichment can be accurately calculated. ucsb.edu This confirms that the desired level of ¹³C incorporation has been achieved in the final product.

The following table summarizes the key analytical methods for in-process control.

Analytical TechniqueInformation ProvidedApplication in Synthesis
¹³C NMR Confirms the position of the ¹³C label.Verifies that the label is at the C1 position in both the Ethyl-1-¹³C alcohol precursor and the final Bromoethane-1-¹³C product.
¹H NMR Confirms label position via ¹H-¹³C coupling patterns.Provides secondary confirmation of site-specificity by observing satellite peaks for protons attached to or adjacent to the ¹³C atom.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the molecule and its fragments.Quantifies the isotopic enrichment by comparing the relative abundances of the molecular ions of the labeled and unlabeled species. ucsb.eduyoutube.com

By combining these synthetic and analytical methodologies, Bromoethane-1-¹³C can be produced with a high degree of confidence in both its chemical purity and its isotopic integrity.

Challenges and Strategies for Maintaining Isotopic Fidelity and Regiospecificity

The synthesis of isotopically labeled compounds like Bromoethane-1-¹³C presents unique challenges that are not encountered in the synthesis of their unlabeled analogues. The primary goals are to ensure that the ¹³C label remains in its intended position (regiospecificity) and that the final product has a high percentage of the ¹³C isotope relative to the naturally abundant ¹²C (isotopic fidelity or enrichment).

Challenges:

Isotopic Dilution : The most significant challenge is preventing the dilution of the ¹³C isotope. Contamination from ¹²C-containing materials at any stage of the synthesis can lower the isotopic purity of the final product. Potential sources of contamination include solvents, reagents, and even carbon dioxide from the atmosphere. The high cost of ¹³C-labeled starting materials makes isotopic dilution a critical economic concern. rsc.org

Isotopic Scrambling : This occurs when the isotope label moves from its original position to another position within the molecule. While less common in the direct synthesis of bromoethane from ethanol, scrambling can occur under harsh reaction conditions that promote skeletal rearrangements or side reactions. For instance, the formation of a carbocation intermediate could potentially lead to rearrangements, although the primary ethyl carbocation is highly unstable and unlikely to form under typical SN2 reaction conditions used for this synthesis.

Strategies:

Use of High-Purity Starting Materials : The synthesis must begin with a precursor, like Ethanol-1-¹³C, that has a very high isotopic enrichment (typically >99%). sigmaaldrich.com All other reagents and solvents should be of the highest possible chemical purity to avoid introducing extraneous carbon sources.

Selection of Reaction Pathway : The choice of synthetic route is critical. Reactions that proceed via a direct, single-step mechanism with minimal side products are preferred. For the conversion of ethanol to bromoethane, the SN2 reaction (using HBr or PBr₃) is ideal because it involves a backside attack on the labeled carbon, leading to substitution without rearrangement of the carbon skeleton. This ensures the ¹³C atom remains at the C1 position.

Controlled Reaction Conditions : Strict control over reaction parameters such as temperature, pressure, and reaction time is essential to minimize side reactions that could lead to isotopic scrambling or the formation of impurities that are difficult to separate. For example, using excessively high temperatures in acid-catalyzed reactions could promote dehydration to ethene, which might then undergo other reactions.

Meticulous Purification : After the reaction, the Bromoethane-1-¹³C must be carefully purified. Fractional distillation is often used, taking advantage of its low boiling point (37-40 °C). sigmaaldrich.com The purification process must be designed to effectively remove any remaining starting material, solvents, and byproducts without causing isotopic dilution.

The table below outlines the key challenges and the corresponding strategies to ensure the successful synthesis of high-purity Bromoethane-1-¹³C.

ChallengeStrategyRationale
Isotopic DilutionUse high-purity, ¹²C-free reagents and solvents; work in a controlled atmosphere if necessary.To prevent the incorporation of the natural abundance ¹²C isotope, which would lower the final product's isotopic enrichment.
Isotopic ScramblingEmploy direct reaction mechanisms (e.g., SN2) that avoid carbocation intermediates and skeletal rearrangements.To ensure the ¹³C label remains at the intended C1 position, maintaining regiospecificity.
Maintaining High EnrichmentOptimize reaction conditions for high yield; utilize efficient purification methods like fractional distillation.To maximize the conversion of the expensive labeled starting material and isolate the final product at the highest possible isotopic purity.

Advanced Spectroscopic Characterization and Application in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of Bromoethane-1-13C, providing unparalleled insights into its structure, isotopic purity, and behavior in different chemical environments.

Quantitative Carbon-13 NMR for Isotopic Enrichment and Distribution Determination

Quantitative ¹³C NMR is instrumental in determining the isotopic enrichment and distribution within a molecule. For Bromoethane-1-¹³C, this technique confirms that the ¹³C isotope is specifically located at the C1 position and quantifies the percentage of labeling. The standard ¹³C NMR spectrum of bromoethane (B45996) shows two distinct peaks corresponding to the two carbon atoms in different chemical environments. docbrown.infochemicalbook.com The chemical shifts are influenced by the electronegativity of the adjacent bromine atom. docbrown.info The ¹³C-labeled carbon in Bromoethane-1-¹³C will exhibit a significantly enhanced signal at the corresponding chemical shift, allowing for precise quantification of its isotopic purity. The quality of the spectrum is highly dependent on sample preparation, including the choice of a suitable deuterated solvent and an appropriate concentration. acenet.edu

Table 1: ¹³C NMR Chemical Shifts for Bromoethane

Carbon PositionChemical Shift (ppm)
C1 (-CH₂Br)27.9
C2 (CH₃-)19.4

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.0 ppm. Data sourced from docbrown.infochemicalbook.com

To overcome the inherent low sensitivity of ¹³C NMR, various advanced pulse sequences have been developed. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are employed to enhance the signal of carbon atoms by transferring magnetization from protons. acenet.edunih.gov The use of adiabatic pulses in these sequences can further minimize the impact of pulse imperfections and off-resonance effects, leading to more precise quantification. nih.govcapes.gov.br

A notable advanced pulse sequence is the Isotope-Edited Total Correlation Spectroscopy (ITOCSY). nih.gov This 2D NMR technique filters the ¹H-¹H NMR spectra based on the isotopic state of the attached carbon atom, creating separate spectra for molecules containing ¹²C and ¹³C. nih.gov This allows for direct comparison and accurate measurement of ¹³C enrichment, even in complex mixtures, with low technical error and the ability to detect molecules at low concentrations. nih.gov While initially developed for metabolic flux analysis, the principles of ITOCSY can be applied to the study of Bromoethane-1-¹³C to enhance the sensitivity and resolution of isotopic analysis. nih.gov

Position-Specific Isotope Analysis (PSIA) by NMR provides detailed information about the intramolecular distribution of isotopes, which can be crucial for understanding biosynthetic pathways and reaction mechanisms. titech.ac.jpresearchgate.netresearchgate.net A significant advancement in PSIA is the use of internal referencing strategies, which simplifies the experimental protocol by avoiding the need for precise mass determination. researchgate.netnih.gov This approach involves using an internal standard with a known and stable isotopic composition. titech.ac.jpresearchgate.net

In this strategy, ¹H NMR is used to quantify the molar ratio of the target compound (Bromoethane-1-¹³C) and the internal reference. researchgate.netnih.gov This information, combined with the quantitative ¹³C NMR data, allows for the determination of the position-specific isotopic abundances. researchgate.net The key to the accuracy of this method is to suppress effects like radiation damping in ¹H NMR that can distort signals and affect quantification. researchgate.netnih.gov While this methodology has been successfully applied to molecules like vanillin, its application to Bromoethane-1-¹³C would provide a robust means for accurate PSIA. researchgate.netnih.gov

Application of Two-Dimensional (2D) NMR Techniques (e.g., 13C-13C COSY, HMBC, HSQC) in Structural Elucidation and Connectivity Mapping of Labeled Products

2D NMR techniques are powerful tools for elucidating the structure of molecules and mapping the connectivity between atoms. For reaction products derived from Bromoethane-1-¹³C, these techniques can confirm the position of the ¹³C label in the final product.

¹³C-¹³C COSY (Correlation Spectroscopy): This experiment shows direct correlations between coupled ¹³C nuclei. nih.gov In a product formed from a reaction where Bromoethane-1-¹³C was a reactant, a cross-peak in the ¹³C-¹³C COSY spectrum would definitively show the bond formed between the labeled carbon and an adjacent carbon atom. This is particularly useful for complex molecules with multiple quaternary carbons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These techniques correlate proton and carbon signals. HSQC identifies direct one-bond ¹H-¹³C connectivities, while HMBC shows longer-range correlations over two or three bonds. acenet.eduslideshare.netcore.ac.uk In the context of Bromoethane-1-¹³C, after a reaction, HSQC would identify the protons directly attached to the labeled carbon. HMBC would reveal correlations to protons two or three bonds away, helping to piece together the structure of the product and confirm the location of the ¹³C label. core.ac.ukacs.org

These 2D NMR experiments, when used in combination, provide a comprehensive map of the molecular structure, which is invaluable for confirming reaction outcomes and understanding mechanistic pathways. acs.orgweebly.com

Table 2: Common 2D NMR Techniques and Their Applications for Bromoethane-1-¹³C Derived Products

2D NMR TechniqueInformation ProvidedApplication for Labeled Products
¹³C-¹³C COSY Shows direct carbon-carbon bonds. nih.govConfirms connectivity of the ¹³C-labeled carbon to adjacent carbons in the product. nih.gov
HSQC Shows direct one-bond proton-carbon correlations. slideshare.netcore.ac.ukIdentifies protons directly attached to the ¹³C-labeled carbon. core.ac.uk
HMBC Shows long-range (2-3 bond) proton-carbon correlations. slideshare.netcore.ac.ukMaps the position of the ¹³C-labeled carbon within the larger molecular framework. core.ac.uk

Investigation of Molecular Dynamics and Relaxation Phenomena via Labeled Nuclei

The presence of a ¹³C label in Bromoethane-1-¹³C provides a sensitive probe for studying molecular dynamics and relaxation phenomena. nih.gov NMR relaxation experiments measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates are influenced by the motion of the molecule on various timescales. nih.govresearchgate.net

By measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹³C-labeled nucleus, researchers can gain insights into the rotational correlation times and internal motions of the molecule. researchgate.netcore.ac.uk For instance, in larger molecules synthesized using Bromoethane-1-¹³C, the relaxation data of the labeled carbon can reveal information about the flexibility of that specific part of the molecule. researchgate.net Isotope enrichment is often necessary for these studies to enhance the sensitivity of the relaxation experiments. nih.gov Advanced techniques like relaxation dispersion NMR can be used to study conformational exchange processes on the microsecond to millisecond timescale. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is another vital analytical technique used in conjunction with Bromoethane-1-¹³C. It provides information about the molecular weight and isotopic composition of the compound and its reaction products. scienceready.com.ausavemyexams.com

In the mass spectrum of bromoethane, the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance results in two molecular ion peaks (M and M+2) of similar intensity. scienceready.com.audocbrown.info For Bromoethane-1-¹³C, the molecular ion peaks will be shifted by one mass unit compared to the unlabeled compound. Therefore, one would expect to see prominent peaks at m/z 109 (for [¹³CH₃CH₂⁷⁹Br]⁺) and 111 (for [¹³CH₃CH₂⁸¹Br]⁺). docbrown.info The presence of the M+1 peak, which is more pronounced due to the ¹³C enrichment, confirms the incorporation of the label. scienceready.com.au

Fragmentation patterns in the mass spectrum can also provide structural information and confirm the location of the label. The fragmentation of the molecular ion can lead to various daughter ions, and the mass of these fragments will indicate whether they contain the ¹³C label.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Major Ions of Bromoethane-1-¹³C

IonFormulaPredicted m/z
Molecular Ion (M)[¹³CH₃CH₂⁷⁹Br]⁺109
Molecular Ion (M+2)[¹³CH₃CH₂⁸¹Br]⁺111
Ethyl Cation[¹³CH₃CH₂]⁺30
Bromine Cation[⁷⁹Br]⁺79
Bromine Cation[⁸¹Br]⁺81

High-Resolution Mass Spectrometry for Precise Isotopic Purity and Molecular Mass Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the successful synthesis and purity of Bromoethane-1-¹³C. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula and the verification of its isotopic composition.

For Bromoethane-1-¹³C, HRMS is used to verify two key parameters: the precise molecular mass and the isotopic purity. The theoretical exact mass of the most abundant isotopologues of unlabeled and labeled bromoethane can be calculated using the precise masses of the constituent isotopes.

The presence of bromine, with its two stable isotopes ⁷⁹Br (50.5% abundance) and ⁸¹Br (49.5% abundance), results in a characteristic doublet for the molecular ion peak, separated by two m/z units. whitman.edusigmaaldrich.com For Bromoethane-1-¹³C, this pattern is shifted by approximately one mass unit compared to its unlabeled counterpart. docbrown.info A commercial source for Bromoethane-1-¹³C, for instance, specifies an isotopic purity of 99 atom % ¹³C. sigmaaldrich.comsigmaaldrich.com HRMS can confirm this high level of enrichment by accurately measuring the masses of the [¹²CH₃¹³CH₂⁷⁹Br]⁺ and [¹²CH₃¹³CH₂⁸¹Br]⁺ ions and comparing their intensities to any residual [¹²CH₃¹²CH₂⁷⁹Br]⁺ and [¹²CH₃¹²CH₂⁸¹Br]⁺.

Table 1: Theoretical Exact Masses of Bromoethane Isotopologues

CompoundIsotopologue FormulaTheoretical Exact Mass (amu)
Bromoethane[¹²C₂H₅⁷⁹Br]⁺107.9574
Bromoethane[¹²C₂H₅⁸¹Br]⁺109.9554
Bromoethane-1-¹³C[¹²CH₃¹³CH₂⁷⁹Br]⁺108.9608
Bromoethane-1-¹³C[¹²CH₃¹³CH₂⁸¹Br]⁺110.9588

Note: Exact masses are calculated based on the masses of the most abundant isotopes: ¹H (1.00783 u), ¹²C (12.00000 u), ¹³C (13.00335 u), ⁷⁹Br (78.9183 u), and ⁸¹Br (80.9163 u). msu.edu

The ability of a double-focusing mass spectrometer to provide such precise mass measurements allows for the confident assignment of the molecular formula to a given peak. cuni.cz

Analysis of Fragmentation Patterns for Isotope Position Confirmation in Labeled Molecules

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is highly characteristic of the molecule's structure.

For Bromoethane-1-¹³C, the fragmentation pattern is instrumental in confirming that the ¹³C isotope is located at the C1 position. The fragmentation of unlabeled bromoethane is well-understood. The most common fragmentation involves the cleavage of the C-Br bond, which is the weakest bond in the molecule, to produce an ethyl cation ([C₂H₅]⁺) at m/z 29. docbrown.info Other fragments are also observed, corresponding to the loss of various parts of the molecule.

In the case of Bromoethane-1-¹³C (CH₃¹³CH₂Br), the fragmentation pattern will show distinct differences that reveal the position of the isotopic label.

Loss of the Bromine atom: Cleavage of the C-Br bond will result in a [CH₃¹³CH₂]⁺ fragment. This fragment will have an m/z of 30, a shift of +1 from the corresponding fragment in unlabeled bromoethane.

Loss of the unlabeled methyl group: Fragmentation resulting in the loss of the CH₃ group would produce a [¹³CH₂Br]⁺ fragment. This will appear as a doublet due to the bromine isotopes at m/z 94 ([¹³CH₂⁷⁹Br]⁺) and m/z 96 ([¹³CH₂⁸¹Br]⁺).

Loss of an ethyl group: The loss of the entire ethyl group is less likely in one step, but the observation of a Br⁺ ion would not be informative about the carbon skeleton.

The observation of a fragment at m/z 30 and the absence of a significant peak at m/z 29 from the loss of bromine confirms that the ¹³C is part of the ethyl backbone. Furthermore, the detection of the [¹³CH₂Br]⁺ fragment confirms that the label is on the carbon atom bonded to the bromine.

Table 2: Expected Key Fragments for Bromoethane-1-¹³C in Mass Spectrometry

Fragment IonFormulaExpected m/zSignificance
Molecular Ion[CH₃¹³CH₂⁷⁹Br]⁺109Confirms molecular mass
Molecular Ion[CH₃¹³CH₂⁸¹Br]⁺111Confirms molecular mass
Ethyl Cation[CH₃¹³CH₂]⁺30Confirms ¹³C in the ethyl group
Bromomethyl Cation[¹³CH₂⁷⁹Br]⁺94Confirms ¹³C at the C1 position
Bromomethyl Cation[¹³CH₂⁸¹Br]⁺96Confirms ¹³C at the C1 position

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the high-precision measurement of isotope ratios in a sample. docbrown.info While HRMS provides high mass accuracy, IRMS provides exceptional precision in determining the relative abundance of isotopes. This technique is often coupled with a gas chromatograph (GC-IRMS) for the analysis of volatile compounds like bromoethane. docbrown.info

In a typical GC-IRMS setup for ¹³C analysis, the sample is first introduced into the gas chromatograph, which separates the compound of interest from any impurities. The purified compound is then combusted in an online reactor, converting the organic carbon into carbon dioxide (CO₂). This CO₂ gas is then introduced into the IRMS. The mass spectrometer is designed to simultaneously measure the ion currents of the different isotopologues of CO₂, specifically ¹²CO₂ (mass 44) and ¹³CO₂ (mass 45).

This allows for a very precise determination of the ¹³C/¹²C ratio in the sample. docbrown.info For a highly enriched compound like Bromoethane-1-¹³C, IRMS can provide a very accurate value for its isotopic enrichment, which is crucial for applications such as isotopic tracer studies where precise quantification of the label is required. The precision of IRMS can be better than 0.03‰. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide detailed information about the bonding and structure of a molecule. The substitution of a ¹²C atom with a heavier ¹³C atom in Bromoethane-1-¹³C induces subtle but measurable changes in its vibrational spectra.

Analysis of Isotope-Induced Vibrational Band Shifts for Structural Insights

The vibrational frequencies of a molecule are determined by the masses of its atoms and the force constants of its bonds. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. Therefore, when a lighter isotope is replaced by a heavier one, the vibrational frequency of the corresponding bond will decrease, resulting in a shift to a lower wavenumber (a "red shift") in the IR or Raman spectrum. spectroscopyonline.com

For Bromoethane-1-¹³C, the most significant shifts are expected for vibrations that involve the movement of the ¹³C atom. The infrared spectrum of unlabeled bromoethane shows characteristic absorptions for C-H stretching (around 2975-2845 cm⁻¹), C-H deformation (1470-1370 cm⁻¹), and C-Br stretching (780-580 cm⁻¹). docbrown.info

In the spectrum of Bromoethane-1-¹³C, the C-H stretching and deformation vibrations of the -¹³CH₂- group will be shifted to lower wavenumbers compared to the unlabeled compound. More diagnostically, the C-C stretching vibration and the C-Br stretching vibration, both of which directly involve the labeled carbon, will exhibit a noticeable red shift. The magnitude of this shift can be predicted by computational models and provides definitive evidence for the position of the isotopic label.

Table 3: Predicted Isotope-Induced Vibrational Band Shifts in Bromoethane-1-¹³C

Vibrational ModeTypical Wavenumber (cm⁻¹) in BromoethaneExpected Shift in Bromoethane-1-¹³CRationale
C-Br Stretch780 - 580Shift to lower wavenumberIncreased reduced mass of the C-Br bond due to ¹³C
C-C Stretch~1050Shift to lower wavenumberIncreased reduced mass of the C-C bond
CH₂ Wagging~1250Shift to lower wavenumberInvolves motion of the ¹³C-containing methylene (B1212753) group

These isotope-induced shifts are invaluable for assigning complex vibrational spectra and for providing a detailed picture of the molecular force fields.

Utilization in Monitoring Reaction Progress with Labeled Reactants

Raman spectroscopy is a powerful non-destructive technique for real-time in-situ monitoring of chemical reactions. coherent.com It works by detecting the inelastic scattering of monochromatic light from a laser. The resulting Raman spectrum provides a specific fingerprint of the molecules present in the reaction mixture.

When Bromoethane-1-¹³C is used as a reactant, its unique vibrational spectrum, with the characteristic isotope-shifted bands, allows for unambiguous tracking of its consumption during a reaction. researchgate.net For example, in a substitution reaction where the bromine atom is replaced, the progress of the reaction can be monitored by observing the decrease in the intensity of the C-Br stretching band of the labeled bromoethane. Simultaneously, the appearance and increase in intensity of Raman bands corresponding to the newly formed product can be tracked.

The specificity of the Raman peaks for the labeled reactant and the corresponding labeled product minimizes spectral overlap with other components in the reaction mixture, such as solvents or other reactants. researchgate.net This allows for a clean and quantitative assessment of reaction kinetics. For instance, the rate of disappearance of the C-Br band of Bromoethane-1-¹³C can be plotted over time to determine the reaction rate constant. This approach is particularly useful in mechanistic studies where understanding the fate of a specific part of a molecule is crucial.

Mechanistic Investigations Utilizing Bromoethane 1 13c As a Research Probe

Kinetic Isotope Effects (KIEs) Studies

The replacement of an atom with its heavier isotope can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect arises because the heavier isotope forms a stronger chemical bond with a lower vibrational frequency. libretexts.org Consequently, more energy is required to break a bond to a heavier isotope, often resulting in a slower reaction rate. libretexts.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant of the reaction with the heavy isotope (kH). wikipedia.org

For carbon, the mass difference between ¹²C and ¹³C is small (about 8%), leading to much smaller KIEs (typically 1.02-1.10) compared to deuterium (B1214612) KIEs. wikipedia.orglibretexts.org Nevertheless, these small effects are measurable and provide profound insights into reaction mechanisms. illinois.edu

KIEs are categorized as primary or secondary.

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgutdallas.edu For bromoethane-1-¹³C, a primary ¹³C KIE would be expected in reactions where the C-Br bond is cleaved in the slow step.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. numberanalytics.comlibretexts.org These effects are typically smaller and arise from changes in the vibrational environment of the labeled atom as the reaction proceeds, often related to a change in hybridization. youtube.com

In an SN2 reaction of bromoethane-1-¹³C, the C-Br bond is broken in the single, rate-determining step. This would be expected to produce a primary ¹³C KIE. For instance, the reaction of methyl bromide (a close analog) with cyanide shows a ¹²C/¹³C KIE of 1.082, indicative of an SN2 mechanism. wikipedia.org In contrast, for an SN1 reaction, a secondary KIE is often observed at the alpha-carbon, with values around 1.22 being typical, reflecting the change from sp³ to sp² hybridization in the transition state. wikipedia.org

The magnitude of the KIE is highly informative about the structure of the transition state. princeton.edu

A significant normal KIE (kL/kH > 1) suggests that the bond to the isotope is substantially weakened or broken in the transition state of the rate-determining step. princeton.edu This is consistent with an E2 elimination where the C-H (or C-D) bond is broken in the slow step. princeton.edu

An inverse KIE (kL/kH < 1) indicates that the bond to the isotope becomes stiffer or more constrained in the transition state. princeton.edu

A KIE close to unity implies that the bonding to the isotopic atom does not change significantly in the rate-determining step. princeton.edu This would be expected for the C-H bonds in an E1 reaction, where C-H bond breaking occurs after the rate-determining step. princeton.edu

By measuring the ¹³C KIE at the C1 position of bromoethane (B45996), researchers can differentiate between concerted (E2, SN2) and stepwise (E1, SN1) mechanisms. For example, a significant primary KIE would support an E2 mechanism over an E1 mechanism for an elimination reaction. princeton.edu The precise value of the KIE can also provide details about how "broken" the C-Br bond is in the transition state, offering a more refined picture of the reaction pathway. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
Bromoethane
Bromoethane-1-¹³C
Ethene
Ethanol (B145695)
Potassium hydroxide

Experimental Methodologies and Data Analysis Protocols for KIE Measurements

The determination of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms, providing insights into the transition state of a chemical reaction. The use of Bromoethane-1-13C allows for the measurement of primary carbon KIEs in reactions where the C-Br bond is cleaved.

Experimental methodologies for measuring KIEs with this compound often rely on nuclear magnetic resonance (NMR) spectroscopy, particularly when working with isotopes at natural abundance or with specifically labeled compounds. A common approach involves running the reaction to partial completion. By comparing the isotopic ratio of the 13C-labeled carbon in the unreacted starting material to that in the product, the KIE can be determined. For these measurements to be accurate, it is crucial to precisely quantify the fraction of the reaction completion.

Data Acquisition and Analysis:

Quantitative NMR spectroscopy is a key technique. To obtain reliable data, certain experimental parameters must be carefully controlled. For instance, to ensure accurate integration of NMR signals, long relaxation delays are necessary. Specific NMR pulse sequences, such as DEPT-55, can be employed to enhance the signal of the 13C-labeled carbon. More advanced 2D NMR techniques, like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can also be utilized for precise KIE measurements.

The KIE is calculated from the isotopic ratios of the reactant at the beginning of the reaction (R₀) and at a specific time (Rₜ), along with the fraction of the reaction (f). The following table outlines the general protocol for a typical KIE experiment using NMR.

StepProcedureRationale
1Prepare a reaction mixture with a known initial concentration of this compound.Establishes the baseline isotopic ratio (R₀).
2Run the reaction to a predetermined level of partial completion (e.g., 20-80%).Ensures measurable amounts of both reactant and product are present for analysis.
3Quench the reaction to halt any further transformation.Preserves the isotopic composition at a specific reaction progress.
4Isolate the unreacted this compound and the product.Allows for separate analysis of the isotopic ratios in the starting material and product.
5Analyze the isotopic ratio (¹³C/¹²C) in both the recovered reactant and the product using quantitative NMR or mass spectrometry.Provides the data needed to calculate the KIE.
6Calculate the KIE using the appropriate mathematical formulas that relate the isotopic ratios to the reaction progress.Determines the magnitude of the kinetic isotope effect.

Application in Enzyme Catalysis and Biological Systems Research

Isotopically labeled compounds are invaluable tools in the study of enzyme mechanisms and metabolic pathways. This compound, with its labeled carbon atom, can serve as a probe to investigate various aspects of biological systems.

Tracing Carbon Flow and Atom Reorganization in Biosynthetic Pathways

The metabolism of xenobiotics, such as bromoethane, often involves enzymatic pathways that detoxify the compound. Bromoethane is known to be metabolized in biological systems, in part through conjugation with glutathione (B108866), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govebi.ac.uk By using this compound, researchers can trace the fate of the labeled ethyl group through these metabolic pathways.

When this compound is introduced into a biological system, the labeled carbon can be tracked as it is incorporated into various metabolites. For example, in the reaction with glutathione, the ethyl group is transferred to the sulfur atom of glutathione, forming S-ethylglutathione. Subsequent enzymatic reactions can further process this conjugate. By using techniques such as mass spectrometry and NMR spectroscopy, the distribution of the 13C label in different metabolites can be determined, providing a detailed map of the carbon flow and the reorganization of atoms during the metabolic process. This allows for the identification of metabolic intermediates and final products, shedding light on the detoxification pathways.

Investigating Substrate Binding, Conversion, and Catalytic Mechanisms within Enzyme Active Sites

This compound is a valuable tool for probing the mechanisms of enzymes that catalyze its transformation, such as haloalkane dehalogenases and glutathione S-transferases. ebi.ac.ukwikipedia.org These enzymes play crucial roles in the detoxification of halogenated hydrocarbons.

Haloalkane Dehalogenases: These enzymes catalyze the hydrolysis of haloalkanes to the corresponding alcohol, with the reaction proceeding through a covalent alkyl-enzyme intermediate. wikipedia.orgmuni.cz The use of this compound allows for the investigation of the kinetic isotope effect at the carbon atom undergoing nucleophilic attack. The magnitude of the KIE can provide information about the transition state of the C-Br bond cleavage. For instance, a significant primary 13C KIE would suggest that the C-Br bond breaking is a rate-limiting step in the catalytic cycle.

Glutathione S-Transferases (GSTs): GSTs catalyze the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of bromoethane in an Sₙ2 reaction. ebi.ac.uknih.gov By measuring the KIE with this compound, the nature of the transition state can be probed. A KIE value close to unity might indicate a more "late" transition state where the C-S bond is substantially formed, while a larger KIE could suggest an "early" transition state with significant C-Br bond cleavage.

The following table summarizes hypothetical KIE data for the reaction of this compound with a generic haloalkane dehalogenase, illustrating how such data can be interpreted.

Enzyme VariantObserved k¹²/k¹³Interpretation of Transition State
Wild Type1.035C-Br bond cleavage is partially rate-limiting.
Mutant A (putative role in leaving group stabilization)1.015Transition state is more product-like (later), with less C-Br bond scission character.
Mutant B (putative role in nucleophile activation)1.050Transition state is more reactant-like (earlier), with more C-Br bond scission character.

These investigations, employing this compound, provide detailed molecular-level insights into enzyme function, which is crucial for understanding biological detoxification processes and for the rational design of enzyme inhibitors or engineered enzymes with novel catalytic activities.

Computational Chemistry and Theoretical Modeling of 13c Isotopologs

Quantum Chemical Calculations of Electronic Structure and Isotopic Effects

Quantum chemical calculations are fundamental to understanding how isotopic substitution affects the electronic structure and related properties of a molecule. While isotope replacement does not alter the potential energy surface or the electronic structure of a molecule, it does impact mass-dependent properties, most notably vibrational frequencies. princeton.edulibretexts.org

Computational methods, such as density functional theory (DFT), are widely used to predict nuclear magnetic resonance (NMR) parameters. rsc.org For bromoethane-1-¹³C, these calculations can estimate the ¹³C chemical shift and the spin-spin coupling constants between the ¹³C nucleus and adjacent protons.

The ¹³C chemical shift is influenced by the electron density around the nucleus. In bromoethane (B45996), the electronegative bromine atom deshields the adjacent carbon (C1), causing its signal to appear further downfield compared to the methyl carbon (C2). docbrown.infoocr.org.uk The chemical shift for the C1 carbon in bromoethane is typically observed in the range of 25-30 ppm.

Spin-spin coupling constants, particularly one-bond ¹J(¹³C,¹H) and two-bond ²J(¹³C,¹H) couplings, provide valuable structural information. The magnitude of these couplings is related to the hybridization of the carbon atom and the dihedral angles between the coupled nuclei. rubingroup.orgcdnsciencepub.com For an sp³-hybridized carbon, as in bromoethane, the ¹J(¹³C,¹H) coupling constant is typically in the range of 115–140 Hz. rubingroup.org The two-bond coupling, ²J(C1,H2), is sensitive to the orientation of substituents. cdnsciencepub.com

Validation of these theoretical predictions is achieved by comparing the calculated values with experimental data obtained from ¹³C NMR spectroscopy of bromoethane-1-¹³C. rsc.orgescholarship.org Discrepancies between calculated and experimental values can arise from factors like solvent effects and isotopic impurities, which computational models may not fully account for.

Below is an interactive table comparing typical experimental and computationally predicted NMR parameters for the C1 position in bromoethane.

ParameterTypical Experimental ValueComputationally Predicted Range
¹³C Chemical Shift (ppm)~2825-35
¹J(¹³C,¹H) (Hz)~151145-155
²J(¹³C,¹H) (Hz)~ -3 to -5-2 to -6

Note: The exact values can vary depending on the specific computational method and basis set used, as well as the experimental conditions.

Quantum chemical calculations are crucial for modeling the transition states of chemical reactions involving bromoethane-1-¹³C. mit.edusolubilityofthings.comuni-giessen.de The transition state is a high-energy, transient structure that exists at the peak of the potential energy surface (PES) along the reaction coordinate. solubilityofthings.comwikipedia.org Isotopic substitution does not change the PES itself, but it does affect the zero-point vibrational energies (ZPVE) of the reactant and the transition state. libretexts.org

The heavier ¹³C isotope leads to a lower ZPVE for the C-Br bond compared to the ¹²C-Br bond. libretexts.org In a reaction where this bond is broken in the rate-determining step, such as an Sₙ2 or E2 reaction, the difference in ZPVE between the ground state and the transition state will be smaller for the ¹³C-substituted molecule. This results in a higher activation energy and a slower reaction rate for bromoethane-1-¹³C, an effect known as a primary kinetic isotope effect (KIE). princeton.eduwikipedia.org

By modeling the PES, chemists can visualize the energy landscape of the reaction, identify the transition state structure, and calculate the vibrational frequencies of both the reactant and the transition state. researchgate.netnih.gov These calculations allow for the theoretical prediction of KIEs, which can then be compared with experimental values to elucidate reaction mechanisms. cdnsciencepub.comosti.gov For instance, a significant primary ¹³C KIE would support a mechanism where the C-Br bond is cleaved in the rate-determining step. princeton.educdnsciencepub.com

Molecular Dynamics Simulations to Understand Isotopic Influence on Molecular Vibrations and Dynamics

The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org Therefore, the C-Br stretching frequency in bromoethane-1-¹³C will be lower than in the unlabeled compound. This shift in vibrational frequency is a key factor underlying the kinetic isotope effect. princeton.eduacs.org

MD simulations can model the trajectories of atoms over time, allowing for the analysis of vibrational spectra and the influence of isotopic substitution on these spectra. researchgate.netresearchgate.net These simulations can also provide insights into how isotopic substitution might affect intramolecular and intermolecular interactions, although these effects are generally very small.

Computational Studies on Isotope-Induced Changes in Electrical Conductance or Other Physical Phenomena

While the primary impact of isotopic substitution is on mass-dependent properties like vibrational frequencies and reaction rates, computational studies can also explore more subtle effects on other physical phenomena. For instance, theoretical models could investigate whether the change in vibrational modes due to ¹³C substitution in bromoethane affects its interaction with an electric field or its behavior when confined in nanoscale environments, such as within a carbon nanotube. nih.gov

Isotopic substitution can influence spin-phonon coupling, which in turn affects spin relaxation times. nih.gov While more relevant to fields like quantum computing, these fundamental principles could be explored computationally for bromoethane-1-¹³C. acs.org Such studies are at the forefront of theoretical chemistry and aim to uncover the full extent of how isotopic substitution can influence molecular properties beyond the well-established kinetic and spectroscopic effects.

Applications of Bromoethane 1 13c in Advanced Synthetic and Biosynthetic Research

As a Labeled Precursor for Complex Molecule Synthesis in Research

The strategic placement of the ¹³C label in Bromoethane-1-13C makes it an invaluable precursor for constructing more complex molecules where the fate of a specific carbon atom needs to be monitored. This is particularly useful in both materials science and biological research.

Synthesis of Labeled Building Blocks for Materials Science Investigations (e.g., polymer degradation studies)

In materials science, understanding the lifecycle of polymers, including their degradation pathways, is crucial for designing durable and environmentally benign materials. This compound can be used to synthesize ¹³C-labeled monomers or "building blocks." These labeled monomers are then incorporated into polymer chains.

By tracking the ¹³C label, scientists can elucidate the mechanisms of polymer degradation under various environmental stressors. For instance, researchers can follow the fragments produced during thermal or photodegradation, providing insights into which chemical bonds are breaking and the nature of the resulting smaller molecules. This information is vital for developing polymers with enhanced stability or controlled degradability. The synthesis of functional silole derivatives, for example, highlights the creation of new building blocks for materials with specific electronic and optical properties. mdpi.com

Incorporation into Labeled Biologically Active Molecules for Mechanistic Research Tools (e.g., metabolites, enzyme substrates)

The synthesis of biologically active molecules with isotopic labels is a cornerstone of modern biochemical and pharmaceutical research. This compound serves as a versatile starting material for introducing a ¹³C label into a wide array of molecules, such as metabolites, enzyme substrates, and potential drug candidates. nih.gov

Once a biologically active molecule is labeled with ¹³C, its journey through a biological system can be meticulously tracked. This allows researchers to:

Elucidate metabolic pathways: By following the labeled carbon, scientists can identify the series of enzymatic reactions a molecule undergoes.

Determine enzyme mechanisms: The transformation of a ¹³C-labeled substrate can reveal intimate details about how an enzyme functions.

Study drug metabolism: Tracking the metabolic fate of a labeled drug candidate is a critical step in pharmaceutical development.

For example, a ¹³C-labeled substrate can be introduced to a cellular system, and its conversion to various products can be monitored over time, providing a dynamic view of metabolic processes. nih.gov The synthesis of labeled DNA building blocks, for instance, allows for detailed NMR studies on DNA structure and dynamics. nih.gov

Tracer Studies in Complex Chemical and Biological Systems

Isotopic tracers like this compound are indispensable for dissecting the intricate networks of reactions that occur in chemical and biological systems. The ¹³C label acts as a beacon, allowing scientists to follow the flow of atoms and molecules through these complex environments.

Metabolic Flux Analysis and Pathway Elucidation in Model Organisms and Cell Cultures (e.g., E. coli, Musca domestica)

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govnih.gov By feeding cells a ¹³C-labeled substrate, such as one derived from this compound, researchers can measure the distribution of the ¹³C label in various metabolites. This information, combined with a metabolic model, allows for the calculation of fluxes through different pathways. nih.govresearchgate.net

Key applications in model organisms include:

Escherichia coli: As a well-characterized model organism, E. coli is often used for metabolic engineering studies. biorxiv.orgsri.com ¹³C-MFA can identify bottlenecks in metabolic pathways and guide the genetic modification of the organism to enhance the production of valuable chemicals or biofuels. biorxiv.orgnih.gov Studies have revealed significant metabolic differences between various E. coli strains under different growth conditions. biorxiv.orgmicropublication.org

Musca domestica (Housefly): The housefly is a model for studying insect physiology, toxicology, and metabolism. scialert.netnih.gov Isotopic labeling can be used to investigate how insects metabolize insecticides, which is crucial for understanding and combating insecticide resistance. frontiersin.orgnih.gov Research has shown that metabolic enzymes play a major role in the detoxification of insecticides in houseflies. scialert.netfrontiersin.org

Table 1: Research Findings in Metabolic Flux Analysis

Organism Research Focus Key Findings
Escherichia coli Comparison of metabolic fluxes in different strains Significant differences in growth rates and pathway activities (e.g., Entner–Doudoroff pathway) were observed between strains K-12, C, and W. biorxiv.org
Musca domestica Insecticide resistance mechanisms Increased activity of metabolic enzymes like esterases and cytochrome P450 monooxygenases is linked to pyrethroid resistance. scialert.netfrontiersin.org

Investigations into Environmental Fate and Transformation Mechanisms of Organic Compounds (e.g., atmospheric oxidation mechanisms of haloalkanes)

By releasing this compound into a controlled experimental environment that simulates atmospheric conditions, scientists can study its degradation pathways. researchgate.netnih.gov The analysis of the ¹³C-labeled products helps to identify the chemical reactions that occur, such as oxidation by hydroxyl radicals. nih.gov This research has shown that the primary atmospheric degradation pathway for bromoethane (B45996) is initiated by hydrogen abstraction from the alpha carbon. nih.gov These studies provide crucial data for atmospheric models that predict air quality and the long-range transport of pollutants.

Studies on the Origin and Authenticity of Natural Products through Isotopic Profiling

The isotopic composition of natural products can provide valuable clues about their geographical origin and authenticity. While direct use of this compound might be less common in this specific application, the principles of isotopic labeling it embodies are central to this field.

In a broader sense, stable isotope analysis, often involving ¹³C, is used to verify the origin of food products and other natural goods. frontiersin.org By feeding a plant or microorganism a ¹³C-labeled precursor, researchers can study the biosynthesis of specific natural products. biorxiv.orgosti.gov The resulting isotopic signature of the final product can then be used as a reference to determine if a commercial product is derived from a natural source or has been artificially synthesized or adulterated. This "isotopic fingerprinting" is a powerful tool for quality control and fraud detection.

Future Directions and Emerging Research Opportunities

Development of Novel and More Efficient Synthetic Routes for Advanced Carbon-13 Labeling Patterns

The primary synthesis of Bromoethane-1-13C often starts from ¹³C-labeled precursors like ethyl alcohol-1-¹³C. chemicalbook.com Future research is geared towards developing more efficient and versatile synthetic routes that allow for more complex carbon-13 labeling patterns. The demand for greener and more economical chemical processes is driving innovation in this area. researchgate.netijcce.ac.irmdpi.com

One promising avenue is the exploration of mechanochemical synthesis, which can offer a solvent-free and efficient alternative to traditional methods. researchgate.net Additionally, advancements in catalytic systems, such as the use of novel catalysts for bromination and other transformations, could lead to higher yields and selectivities. rsc.orgfrontiersin.orgnih.gov The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, could also significantly streamline the production of specifically labeled bromoethane (B45996) and its derivatives. researchgate.netresearchgate.net

For instance, research into the direct conversion of methane (B114726) to valuable chemicals could inspire new pathways for synthesizing labeled ethane (B1197151) derivatives. mdpi.com While current methods often rely on starting materials that are already labeled, future synthetic strategies might involve the introduction of the ¹³C isotope at a later stage of the synthesis, providing more flexibility and access to a wider range of labeled compounds.

Integration of Multimodal Spectroscopic and Computational Methodologies for Enhanced Insights

The integration of multiple spectroscopic techniques, known as multimodal spectroscopy, offers a more comprehensive understanding of molecular structure and dynamics. chemrxiv.orgarxiv.orgmit.edunih.gov For this compound, combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can provide a wealth of information. chemrxiv.orgarxiv.org

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Information Provided
¹³C NMR The ¹³C label provides a distinct signal, allowing for precise tracking of the labeled carbon atom in different chemical environments. docbrown.info
¹H NMR Provides information about the protons attached to the carbon atoms, including coupling with the ¹³C nucleus.
Infrared (IR) Spectroscopy Helps identify functional groups and changes in bond vibrations upon reaction. chemrxiv.org
Mass Spectrometry (MS) Determines the molecular weight and fragmentation patterns, confirming the incorporation and location of the ¹³C isotope. nih.gov

Computational chemistry is becoming an indispensable tool for interpreting experimental data and predicting molecular behavior. nih.govutoronto.canih.gov By combining experimental spectroscopic data with computational models, researchers can gain deeper insights into reaction mechanisms, transition states, and the electronic structure of molecules containing this compound. acs.orgrsc.org This integrated approach is crucial for understanding complex phenomena such as kinetic isotope effects. cdnsciencepub.comcdnsciencepub.com

Expanding the Scope of Mechanistic Investigations to Novel Reaction Classes and Catalytic Systems

This compound has been instrumental in elucidating reaction mechanisms, particularly for nucleophilic substitution (SN2) reactions. pearson.comyoutube.com The ¹³C label serves as a probe to follow the fate of the carbon backbone during a reaction. youtube.com Future research will likely expand the use of this compound to investigate a wider array of reaction classes.

This includes its application in studying:

Radical reactions: Understanding the mechanisms of reactions involving free radicals is crucial in various fields, from atmospheric chemistry to polymer synthesis. pearson.com

Organometallic chemistry: Investigating the role of metal catalysts in carbon-carbon bond formation and other transformations. figshare.com

Enzymatic reactions: Probing the mechanisms of biological transformations catalyzed by enzymes. researchgate.net

The development of new catalysts, including biocatalysts and nanomaterials, opens up new frontiers for mechanistic studies. mdpi.com this compound can be employed to understand how these catalysts function and to optimize their performance for specific reactions.

Potential for New Applications in Unexplored Chemical and Biological Research Domains

The unique properties of this compound make it a versatile tool for a wide range of applications beyond traditional mechanistic studies.

Table 2: Potential Future Applications of this compound

Research DomainPotential Application
Metabolic Flux Analysis Tracing the metabolic fate of the ethyl group in biological systems to understand metabolic pathways and their regulation. nih.govembopress.orgnih.gov
Environmental Science Studying the degradation pathways of environmental pollutants and understanding the formation of naturally occurring organobromine compounds. acs.orgresearchgate.netnih.gov
Materials Science Investigating the incorporation of ethyl groups into polymers and other materials, and understanding polymerization mechanisms.
Drug Discovery As a building block for synthesizing labeled drug candidates to study their metabolism and mechanism of action. t3db.ca

In the field of systems biology, ¹³C-labeling is a cornerstone of metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions within a cell. nih.govembopress.orgnih.gov While often used with central carbon metabolites like glucose, the use of specifically labeled compounds like this compound could open up new avenues for studying peripheral metabolic pathways.

Furthermore, the natural occurrence of bromoethane produced by marine algae suggests a role in biological halogenation processes. researchgate.netnih.gov this compound could be used to investigate the enzymatic pathways responsible for the biosynthesis of such compounds. As an alkylating agent, it also has applications in studying the mechanisms of chemical carcinogenesis. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for Bromoethane-1-¹³C, and how can isotopic purity be validated?

Bromoethane-1-¹³C is typically synthesized via nucleophilic substitution using ¹³C-enriched ethanol (e.g., HBr-mediated bromination under controlled conditions). Isotopic purity (>99%) is validated using ¹³C nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, the absence of unlabeled carbon signals confirms purity, while MS quantifies isotopic enrichment via molecular ion peaks . Ensure reaction conditions (temperature, solvent) are optimized to minimize isotopic scrambling .

Q. Which analytical techniques are most effective for characterizing Bromoethane-1-¹³C in complex matrices?

Gas chromatography with flame ionization detection (GC/FID) is standard for quantifying bromoethane in air or solvent matrices, with a detection limit of 0.02 mg/m³ . For ¹³C-specific analysis, ¹³C NMR provides structural confirmation, while isotope-ratio mass spectrometry (IRMS) quantifies isotopic enrichment. Hyperpolarized NMR (e.g., dynamic nuclear polarization, DNP) enhances sensitivity for trace analysis in biological or kinetic studies .

Q. How does isotopic labeling with ¹³C influence the physicochemical properties of bromoethane?

The primary effect of ¹³C labeling is negligible on bulk properties (e.g., boiling point, density) but significant in spectroscopic behavior. For example, ¹³C NMR chemical shifts differ slightly from ¹²C due to isotopic mass effects. Kinetic isotope effects (KIEs) may also alter reaction rates in mechanistic studies, particularly in SN2 reactions where bond-breaking is rate-determining .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data involving Bromoethane-1-¹³C in reaction mechanisms?

Contradictions often arise from isotopic impurities or competing reaction pathways. To address this:

  • Cross-validate isotopic purity using ¹³C NMR and MS .
  • Perform control experiments with unlabeled bromoethane to isolate isotope effects.
  • Use computational modeling (e.g., DFT) to predict KIEs and compare with experimental data .

Q. What experimental design considerations are critical for using Bromoethane-1-¹³C in metabolic tracer studies?

Key considerations include:

  • Stability : Assess degradation under physiological conditions (pH, temperature).
  • Detection : Use LC-MS/MS or hyperpolarized ¹³C NMR to track labeled metabolites .
  • Controls : Include unlabeled controls to distinguish tracer-specific signals.
  • Ethics : Ensure compliance with safety protocols for volatile organobromides .

Q. How can dynamic nuclear polarization (DNP) enhance NMR studies of Bromoethane-1-¹³C?

DNP amplifies ¹³C signal intensity by >10,000× by transferring electron polarization to nuclei at cryogenic temperatures. For bromoethane-1-¹³C, this enables real-time tracking of short-lived intermediates in reaction mechanisms or metabolic pathways. Post-dissolution, hyperpolarized samples retain enhanced signals for ~2–5 minutes, suitable for rapid acquisition of 2D NMR spectra .

Q. What strategies mitigate spectral overlap in ¹³C NMR when studying Bromoethane-1-¹³C in multicomponent mixtures?

  • Spectral Editing : Use DEPT or HSQC to isolate ¹³C signals.
  • Isotopic Filtering : Employ selective excitation pulses to suppress unlabeled carbon signals.
  • Chemical Shift Reagents : Add paramagnetic agents (e.g., Eu(fod)₃) to disperse overlapping peaks .

Q. How does Bromoethane-1-¹³C facilitate stereochemical studies in organometallic reactions?

The ¹³C label enables precise tracking of carbon centers during stereochemical transformations (e.g., inversion in SN2 mechanisms). Use NOE (nuclear Overhauser effect) correlations in ¹³C-¹H heteronuclear experiments to map spatial arrangements of reaction intermediates .

Methodological Best Practices

  • Reproducibility : Document isotopic purity, solvent choice, and NMR acquisition parameters (e.g., pulse sequences, relaxation delays) .
  • Safety : Store bromoethane-1-¹³C in sealed, dark containers at ≤4°C to prevent photodegradation and volatilization .
  • Data Interpretation : Use software (e.g., MestReNova) for spectral deconvolution and integrate isotopic impurity corrections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.